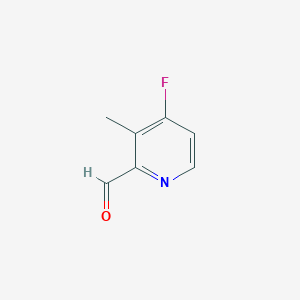![molecular formula C24H24Br2N2O4S B14806768 2-[(1,6-dibromonaphthalen-2-yl)oxy]-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B14806768.png)
2-[(1,6-dibromonaphthalen-2-yl)oxy]-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(1,6-dibromo-2-naphthyl)oxy]-N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}acetamide is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a naphthyl group substituted with bromine atoms, an acetamide group, and a piperidinyl sulfonyl phenyl group, making it a versatile molecule for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1,6-dibromo-2-naphthyl)oxy]-N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}acetamide typically involves multiple steps. One common approach is to start with the bromination of 2-naphthol to obtain 1,6-dibromo-2-naphthol. This intermediate is then reacted with 4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl acetamide under specific conditions to form the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
2-[(1,6-dibromo-2-naphthyl)oxy]-N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Halogen atoms in the naphthyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction could produce naphthylamines.
Scientific Research Applications
2-[(1,6-dibromo-2-naphthyl)oxy]-N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}acetamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of 2-[(1,6-dibromo-2-naphthyl)oxy]-N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}acetamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s brominated naphthyl group can form strong interactions with hydrophobic pockets in proteins, while the sulfonyl group can participate in hydrogen bonding. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[(1,6-dichloro-2-naphthyl)oxy]-N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}acetamide
- 2-[(1,6-difluoro-2-naphthyl)oxy]-N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}acetamide
Uniqueness
The uniqueness of 2-[(1,6-dibromo-2-naphthyl)oxy]-N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}acetamide lies in its brominated naphthyl group, which provides distinct chemical reactivity and biological activity compared to its chlorinated or fluorinated analogs. The presence of bromine atoms can enhance the compound’s ability to participate in halogen bonding, leading to stronger interactions with biological targets.
Properties
Molecular Formula |
C24H24Br2N2O4S |
|---|---|
Molecular Weight |
596.3 g/mol |
IUPAC Name |
2-(1,6-dibromonaphthalen-2-yl)oxy-N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]acetamide |
InChI |
InChI=1S/C24H24Br2N2O4S/c1-16-10-12-28(13-11-16)33(30,31)20-6-4-19(5-7-20)27-23(29)15-32-22-9-2-17-14-18(25)3-8-21(17)24(22)26/h2-9,14,16H,10-13,15H2,1H3,(H,27,29) |
InChI Key |
WZWDTSUKAVEUIE-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)COC3=C(C4=C(C=C3)C=C(C=C4)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


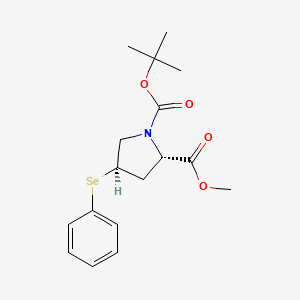
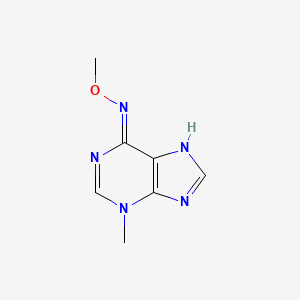
![(5-chloro-2-{[(E)-(4-methoxynaphthalen-1-yl)methylidene]amino}phenyl)(phenyl)methanone](/img/structure/B14806709.png)
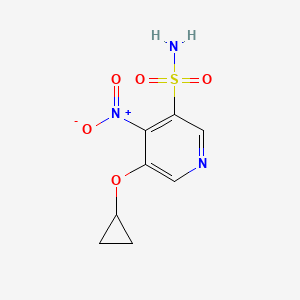
![1-[1-(4-Hydroxy-phenyl)-ethylideneamino]-4,6-dimethyl-2-oxo-1,2-dihydro-pyridine-3-carbonitrile](/img/structure/B14806716.png)
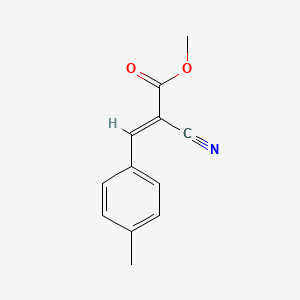
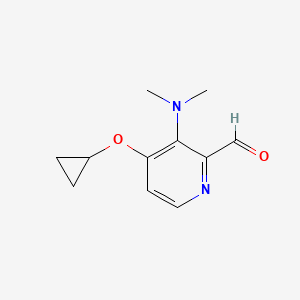
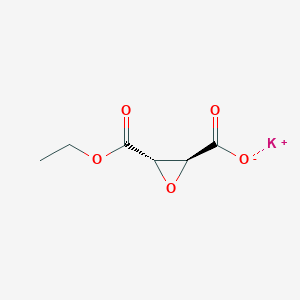
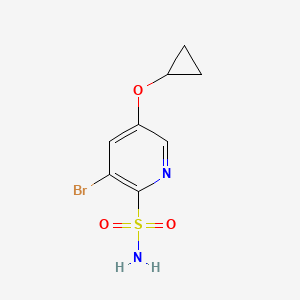
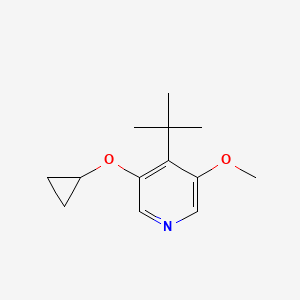

![4-(2-{[(2E)-3-(4-fluorophenyl)prop-2-enoyl]carbamothioyl}hydrazinyl)-4-oxo-N-phenylbutanamide](/img/structure/B14806755.png)
